molecular formula C7H9NO B1296243 2-Oxocyclohexanecarbonitrile CAS No. 4513-77-3

2-Oxocyclohexanecarbonitrile

Cat. No. B1296243
Key on ui cas rn: 4513-77-3
M. Wt: 123.15 g/mol
InChI Key: RWMVCOUKVCLWIC-UHFFFAOYSA-N
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Patent
US08541421B2

Procedure details

A solution of 2-oxocyclohexanecarbonitrile (615 mg, 5.0 mmol) and urea (600 mg, 10.0 mmol) in 1.25 N HCl in EtOH (20 mL) was refluxed over night. After it was cooled down to 0° C., the precipitation was collected by filtration, washed with EtOH/H2O, and dried under vacuum overnight to give the product as a white solid. 1H NMR (400 MHz, CD3OD) δ1.67-1.80 (m, 4H), 2.25-2.29 (m, 2H), 2.38-2.42 (m, 2H). MS 167 (MH+).
Quantity
615 mg
Type
reactant
Reaction Step One
Name
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[C:8]#[N:9].[NH2:10][C:11](N)=[O:12].CC[OH:16]>Cl>[NH:10]1[C:2]2[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=2[C:8](=[O:16])[NH:9][C:11]1=[O:12]

Inputs

Step One
Name
Quantity
615 mg
Type
reactant
Smiles
O=C1C(CCCC1)C#N
Name
Quantity
600 mg
Type
reactant
Smiles
NC(=O)N
Name
Quantity
20 mL
Type
reactant
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitation
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with EtOH/H2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
N1C(NC(C=2CCCCC12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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